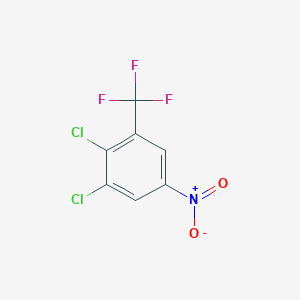

1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene

Beschreibung

1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (CAS: 400-65-7) is a halogenated nitrobenzene derivative with the molecular formula C₇H₂Cl₂F₃NO₂ and a molecular weight of 270.0 g/mol . Its structure features two chlorine atoms at positions 1 and 2, a nitro group at position 5, and a trifluoromethyl (-CF₃) group at position 3. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which enhance reactivity in substitution and reduction reactions .

Eigenschaften

IUPAC Name |

1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOBIBPWXIPEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633106 | |

| Record name | 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-65-7 | |

| Record name | 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

A common approach begins with chlorinated nitrobenzene derivatives or benzotrichlorides, which are then converted to trifluoromethyl-substituted nitrobenzenes.

- Conversion of Benzotrichlorides to Trifluoromethyl Compounds:

Nitrobenzotrichlorides can be fluorinated using anhydrous hydrofluoric acid to replace the trichloromethyl group with a trifluoromethyl group. This reaction is typically conducted at 0–180 °C and 1–50 bar pressure, often optimized at 10–160 °C and 1–30 bar. Catalysts such as boron trifluoride or titanium tetrachloride may be used, and solvents like dichloromethane can facilitate the reaction. The hydrofluoric acid and nitrobenzotrichloride can be combined at low temperatures (up to 50 °C) before heating to the desired temperature for fluorination.

Selective Chlorination and Nitration

Chlorination:

The dichloro substitution pattern (1,2-dichloro) is typically introduced by selective chlorination of the aromatic ring. This can be achieved by controlled electrophilic aromatic substitution using chlorine gas or chlorinating agents under conditions that favor substitution at the desired positions relative to existing substituents.Nitration:

The nitro group is either introduced early in the synthesis or preserved if starting from a nitro-substituted precursor. Nitration is usually performed using a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or unwanted side reactions.

Example Synthetic Route from 4-Amino-3-chloro-5-nitrobenzotrifluoride

One documented synthetic route involves diazotization and subsequent substitution steps:

Step 1: Diazotization of 4-amino-3-chloro-5-nitrobenzotrifluoride using sodium nitrite in sulfuric acid and ethanol at elevated temperature (~75 °C). This generates a diazonium salt intermediate.

Step 2: The diazonium intermediate undergoes substitution to yield 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene after workup and purification.

This method leverages the stability of the trifluoromethyl group and the directing effects of the nitro and chloro substituents to achieve regioselective substitution.

Reaction Conditions and Optimization

Research Findings and Analysis

The fluorination step replacing trichloromethyl with trifluoromethyl is critical and can be catalyzed to improve yield and selectivity. The use of anhydrous hydrofluoric acid avoids the need for more hazardous reagents like sulfur tetrafluoride.

The diazotization and substitution steps allow for the introduction of chlorine atoms in the ortho and meta positions relative to the nitro and trifluoromethyl groups, exploiting the directing effects of these substituents.

The overall process avoids the use of costly or environmentally problematic reagents, making it suitable for industrial scale-up.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Fluorination of benzotrichloride | Nitrobenzotrichloride isomers | Anhydrous HF, BF3 catalyst | 10–160 °C, 1–30 bar | High regioselectivity, avoids hazardous reagents | Requires handling HF safely |

| Diazotization and substitution | 4-Amino-3-chloro-5-nitrobenzotrifluoride | NaNO2, H2SO4, ethanol | ~75 °C | Efficient, well-established | Multi-step, requires careful temperature control |

| Electrophilic chlorination | Nitro-trifluoromethylbenzene derivatives | Cl2 or chlorinating agents | Mild, controlled | Selective dichlorination | Possible over-chlorination if uncontrolled |

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

Reduction: 1,2-Dichloro-5-amino-3-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene can be synthesized through several methods, including:

- Nitration of Benzotrifluoride: The compound can be produced by nitrating substituted benzotrifluorides using a mixture of nitric and sulfuric acids, yielding high purity products .

- Chlorination Reactions: Chlorination processes involving trifluoromethyl compounds have been documented, indicating effective pathways for producing chlorinated derivatives .

Scientific Research Applications

- Pharmaceutical Intermediates:

- Agrochemical Development:

- Material Science:

Case Study 1: Synthesis of Trifluoromethylanilines

A significant study highlighted the conversion of this compound into trifluoromethylanilines. The process demonstrated high yields (up to 90%) and purity levels, showcasing its effectiveness as a precursor for pharmaceuticals .

Case Study 2: Agrochemical Formulation

Research has indicated that derivatives of this compound exhibit potent insecticidal properties. Field trials showed that formulations containing this compound significantly reduced pest populations while being less toxic to non-target organisms .

Data Table: Comparison of Applications

Wirkmechanismus

The mechanism of action of 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can act as an electron-withdrawing group, affecting the reactivity of the compound. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins .

Vergleich Mit ähnlichen Verbindungen

Reactivity and Functional Group Analysis

- Nitro Group vs. Amino Group: The nitro group in 400-65-7 (electron-withdrawing) contrasts with the amino group in 57729-79-0 (electron-donating). This difference makes 400-65-7 more reactive in electrophilic substitutions but less stable under reducing conditions .

- Methylthio vs. Nitro : Replacing the nitro group with a methylthio (-SCH₃) group (2705868-78-4) reduces electrophilicity, enhancing thermal stability but limiting use in reduction-based syntheses .

- Diamine Derivatives : The diamine 156425-10-4, derived from nitro reduction (e.g., via SnCl₂·2H₂O as in ), serves as a versatile intermediate for heterocyclic compounds like benzimidazoles .

Biologische Aktivität

1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (CAS Number: 401-70-7) is an organic compound with a complex structure characterized by two chlorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound has gained attention in various fields, particularly in medicinal chemistry and environmental science, due to its unique biological activities and potential applications.

The molecular formula of this compound is C₇H₂Cl₂F₃NO₂, with a molecular weight of 260.00 g/mol. Its structure contributes to its lipophilicity, influencing its distribution and interaction within biological systems. The electron-withdrawing groups (nitro and trifluoromethyl) significantly affect its reactivity and binding affinity to various molecular targets.

Enzyme Inhibition

Research has shown that this compound exhibits notable enzyme inhibition properties. It has been studied for its interaction with several enzymes involved in critical biological processes:

- Cytochrome P450 Enzymes : The compound has demonstrated the ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

- Protein Kinases : Studies indicate that it may interfere with protein kinase activity, affecting cellular signaling pathways essential for cell growth and proliferation.

The mechanism of action is primarily attributed to the compound's ability to form stable interactions with enzyme active sites due to its structural features. The nitro group can participate in hydrogen bonding or electrostatic interactions, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents.

- Toxicological Studies : Toxicological assessments indicate that while the compound possesses biological activity, it also exhibits cytotoxic effects on mammalian cells at higher concentrations. This duality necessitates careful consideration in therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | 35375-74-7 | 0.97 |

| 5-Chloro-2-nitro-4-(trifluoromethyl)aniline | 400-67-9 | 0.90 |

| 2-Amino-3-chloro-5-nitrobenzotrifluoride | 401-93-4 | 0.90 |

| 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | 151504-80-2 | 0.90 |

| 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | 777-37-7 | 0.89 |

Safety and Environmental Impact

Due to its hazardous nature, as indicated by safety data sheets, handling of this compound requires caution. It is classified under GHS hazard pictograms and poses risks such as skin irritation upon contact. Environmental studies suggest that compounds like this one may persist in ecosystems and affect non-target organisms.

Q & A

Q. What are the optimal synthetic routes for 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene?

Methodological Answer: Synthesis typically involves sequential halogenation and nitration steps. For example:

- Halogenation : Chlorination of trifluoromethylbenzene derivatives using chlorinating agents (e.g., Cl₂/FeCl₃) under controlled conditions to achieve regioselective substitution.

- Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions.

- Grignard Intermediates : In related trifluoromethylbenzene systems, Grignard reagents (e.g., isopropylmagnesium chloride) have been used to functionalize halogenated precursors, as seen in the synthesis of analogous compounds .

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Adjust stoichiometry and temperature to avoid over-nitration or polychlorination.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H, C, and F NMR to confirm substitution patterns and detect impurities. For example, F NMR is critical for verifying the trifluoromethyl group’s integrity.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. Reference standards (e.g., 1,2,3-trichlorobenzene derivatives) may aid calibration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can identify molecular ions and fragmentation patterns, distinguishing the target compound from structural analogs .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Thermal Stability : Store at 0–6°C in amber glass vials to prevent degradation. Avoid prolonged exposure to light, as nitro groups may undergo photolytic reactions .

- Hydrolytic Sensitivity : The nitro and chloro groups render the compound susceptible to hydrolysis in humid environments. Use anhydrous solvents (e.g., THF, DCM) for reactions and store under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can researchers resolve regioselectivity conflicts during electrophilic substitution reactions?

Methodological Answer: The compound’s substituents (–Cl, –NO₂, –CF₃) exert competing directing effects:

- –NO₂ and –CF₃ are strong meta-directors, while –Cl is a weaker ortho/para-director.

- Experimental Approach : Conduct competitive nitration/halogenation experiments with isotopically labeled analogs to map electronic effects. Computational modeling (DFT) can predict reactive sites by analyzing partial charge distribution .

- Case Study : In structurally similar systems, steric hindrance from –CF₃ can dominate, favoring substitution at the less hindered position despite electronic preferences .

Q. What advanced analytical methods are suitable for impurity profiling?

Methodological Answer:

- GC-MS with Isotopic Labeling : Use deuterated internal standards (e.g., 1,2,3-trichlorobenzene-d₃) to detect trace impurities like polychlorinated byproducts .

- X-ray Crystallography : Resolve ambiguous structures (e.g., positional isomers) by comparing experimental and simulated diffraction patterns .

- HPLC-MS/MS : Quantify impurities at ppm levels using multiple reaction monitoring (MRM), particularly for nitro-reduced derivatives (e.g., amine byproducts) .

Q. How does this compound serve as a precursor in medicinal chemistry applications?

Methodological Answer:

- Pharmacophore Development : The nitro group can be reduced to an amine (–NH₂) using SnCl₂·2H₂O in ethanol under reflux, forming intermediates for antimalarial or anticancer agents .

- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the chloro positions to modulate electron-withdrawing effects, enhancing binding affinity to target enzymes (e.g., kinase inhibitors) .

- Case Study : Analogous trifluoromethylbenzene derivatives have been used to develop agrochemicals and herbicides, leveraging their stability and bioactivity .

Q. How to address contradictions in reported synthetic yields or reaction conditions?

Methodological Answer:

- Meta-Analysis : Compare methodologies across studies (e.g., solvent polarity, catalyst loadings). For instance, Grignard-mediated syntheses may yield 65–70% under anhydrous THF at –50°C, while aqueous conditions drop yields to <40% .

- Reproducibility Protocols : Standardize reaction parameters (e.g., ramp rates, stirring efficiency) and validate with control experiments. Publish negative results to clarify boundary conditions .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.